molecular formula C11H17BO3 B178781 (4-(Isopentyloxy)phenyl)boronic acid CAS No. 1198156-69-2

(4-(Isopentyloxy)phenyl)boronic acid

Cat. No. B178781
CAS RN: 1198156-69-2
M. Wt: 208.06 g/mol
InChI Key: AJZCFXNTJZWRPP-UHFFFAOYSA-N
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Description

While the provided papers do not directly discuss (4-(Isopentyloxy)phenyl)boronic acid, they offer insights into the broader class of phenylboronic acids and their chemical behavior. Phenylboronic acids are a group of compounds that have found extensive use in various fields of chemistry due to their ability to form reversible covalent bonds with diols and similar substrates. This property makes them particularly useful in the construction of molecular nanostructures, as well as in the field of sensor design, especially for detecting sugars and other diol-containing biomolecules .

Synthesis Analysis

The synthesis of boronic acid derivatives typically involves the conversion of aryl halides to boronic acids through a metal-halogen exchange reaction followed by the addition of a boron source. For example, the synthesis of 4-amino-3-fluorophenylboronic acid was achieved by protecting the amine group of 4-bromo-2-fluoroaniline, followed by a lithium-bromine exchange and subsequent addition of trimethyl borate . This method could potentially be adapted for the synthesis of this compound by starting with an appropriately substituted aryl halide.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a trivalent boron atom connected to an aromatic ring and hydroxyl groups. The X-ray crystal structure analysis of boronic acid derivatives, such as 4-amino-3-fluorophenylboronic acid, provides valuable information about their geometry and the electronic environment around the boron atom, which is crucial for understanding their reactivity and binding properties .

Chemical Reactions Analysis

Phenylboronic acids are known for participating in several types of chemical reactions. They are widely used in Suzuki cross-coupling reactions to form carbon-carbon bonds, which is a powerful tool in synthetic organic chemistry. Additionally, they can undergo condensation reactions with diols, including carbohydrates, to form cyclic esters, which is the basis for their use in sensing applications . The ortho-substituents on the phenyl ring can influence the reactivity of the boronic acid, as seen in the case of 2,4-bis(trifluoromethyl)phenylboronic acid, where it prevents the coordination of amines to the boron atom, thus accelerating amidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, pKa, and the ability to form complexes with diols, are critical for their practical applications. For instance, the solubility of ortho-hydroxymethyl phenylboronic acid in aqueous solutions is an important factor for its use in complexing glycosides under neutral conditions . The pKa value of the boronic acid can also influence its binding to substrates, as seen with the relatively low pKa value of 7.8 for 4-amino-3-fluorophenylboronic acid, which is suitable for glucose sensing at physiological pH .

Safety and Hazards

“(4-(Isopentyloxy)phenyl)boronic acid” is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

Future Directions

Boronic acids, including “(4-(Isopentyloxy)phenyl)boronic acid”, are increasingly utilized in diverse areas of research. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The future directions of “this compound” will likely continue in these areas.

properties

IUPAC Name

[4-(3-methylbutoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZCFXNTJZWRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584774
Record name [4-(3-Methylbutoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1198156-69-2
Record name [4-(3-Methylbutoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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